molecular formula C16H20N2O2 B12736965 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- CAS No. 130403-10-0

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)-

Cat. No.: B12736965
CAS No.: 130403-10-0
M. Wt: 272.34 g/mol
InChI Key: CELQMITYXXCVCX-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- is a chemical compound with a complex structure that includes an isoxazole ring, a carboxamide group, and various substituents

Preparation Methods

The synthesis of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. Common synthetic routes may include the use of starting materials such as 2,6-dimethylphenylamine and isoxazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-N-(1-methylethyl)- can be compared with other similar compounds, such as:

    Isoxazolecarboxamides: These compounds share the isoxazole ring and carboxamide group but differ in their substituents.

    Phenylcarboxamides: These compounds have a phenyl group attached to the carboxamide but may lack the isoxazole ring.

    Methylcarboxamides: These compounds include a methyl group attached to the carboxamide but may have different ring structures.

Properties

CAS No.

130403-10-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-methyl-N-propan-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-10(2)18(15-11(3)7-6-8-12(15)4)16(19)14-9-13(5)20-17-14/h6-10H,1-5H3

InChI Key

CELQMITYXXCVCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C)C(=O)C2=NOC(=C2)C

Origin of Product

United States

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